![molecular formula C16H17NO3 B6329915 2-Nitro-4-(4-t-butylphenyl)phenol, 95% CAS No. 187461-67-2](/img/structure/B6329915.png)
2-Nitro-4-(4-t-butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(4-t-butylphenyl)phenol (95%) is a chemical compound with a wide range of applications in the scientific and industrial fields. It is synthesized through a reaction between 4-t-butylphenol and nitric acid and is a colorless, crystalline solid. This compound has many uses in various industries and has been studied extensively in the scientific field.
Mechanism of Action
2-Nitro-4-(4-t-butylphenyl)phenol (95%) is an oxidizing agent and its mechanism of action is based on the transfer of electrons. When the compound is exposed to an oxidizing agent, the electrons in the 4-t-butylphenol are transferred to the nitric acid, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Nitro-4-(4-t-butylphenyl)phenol (95%) has been studied for its biochemical and physiological effects. Studies have shown that the compound has a moderate toxicity and can cause irritation to the skin and eyes. Additionally, it has been shown to have an inhibitory effect on some enzymes, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(4-t-butylphenyl)phenol (95%) is a widely used compound in the scientific field and has many advantages for lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. The main limitation of this compound is that it is an oxidizing agent and can be hazardous if not handled properly.
Future Directions
2-Nitro-4-(4-t-butylphenyl)phenol (95%) has many potential applications in the scientific and industrial fields. In the future, it could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it could be used in the production of dyes and pigments, as well as in the synthesis of polymers. Finally, it could be used in the development of new catalysts and reaction pathways.
Synthesis Methods
2-Nitro-4-(4-t-butylphenyl)phenol (95%) is synthesized through a reaction between 4-t-butylphenol and nitric acid, which is a strong oxidizing agent. This reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a colorless, crystalline solid.
Scientific Research Applications
2-Nitro-4-(4-t-butylphenyl)phenol (95%) has been extensively studied in the scientific field and has a wide range of applications. It has been used as a reagent in the synthesis of various compounds, such as nitroalkenes, nitroaromatics, and nitroalkanes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used in the synthesis of polymers and in the production of dyes and pigments.
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)17(19)20/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFNZVYBYEHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610319 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(4-T-butylphenyl)phenol | |
CAS RN |
187461-67-2 |
Source
|
Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.